Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry This compound, in particular, is characterized by the presence of a benzo[b]thiophene core, which is a five-membered ring containing sulfur, fused with a benzene ring
Mechanism of Action
Target of Action
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of biological effects and are often used by medicinal chemists to develop advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological pathways, including those involved in anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties .
Preparation Methods
The synthesis of Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]thiophene-2-carboxylic acid with 3,5-dimethoxyaniline to form the corresponding amide. This intermediate is then esterified using methanol in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Benzo[b]thiophene-2-carboxylic acid methyl ester: Similar in structure but lacks the dimethoxybenzamido group, which may result in different chemical and biological properties.
Methyl thianaphthene-2-carboxylate: Another thiophene derivative with distinct substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(3,5-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-12-8-11(9-13(10-12)24-2)18(21)20-16-14-6-4-5-7-15(14)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSSXFOCXJFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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